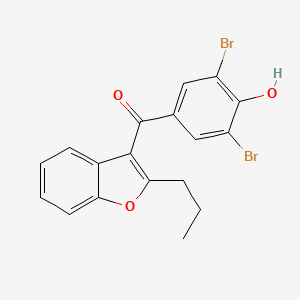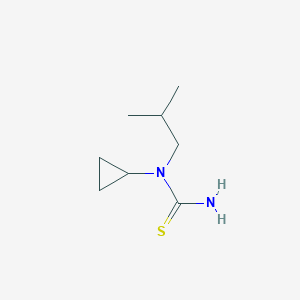
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dibrom-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanon, auch bekannt als Benzbromaron, ist eine Verbindung mit signifikanten pharmakologischen Eigenschaften. Es ist vor allem für seine potente urikosurische Wirkung bekannt, die es bei der Behandlung von Gicht und Hyperurikämie nützlich macht. Die Verbindung ist ein Derivat von Benzofuran und enthält Bromatome, die zu ihren einzigartigen chemischen und biologischen Eigenschaften beitragen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3,5-Dibrom-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanon umfasst mehrere Schritte. Eine übliche Methode beginnt mit der Bromierung von 4-Hydroxybenzaldehyd, um 3,5-Dibrom-4-hydroxybenzaldehyd zu erhalten. Dieses Zwischenprodukt wird dann einer Friedel-Crafts-Acylierungsreaktion mit 2-Propylbenzofuran unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet typischerweise großtechnische Bromierungs- und Acylierungsreaktionen unter kontrollierten Bedingungen. Der Prozess erfordert den sorgfältigen Umgang mit Brom und anderen Reagenzien, um Sicherheit und hohe Ausbeute zu gewährleisten. Das Endprodukt wird durch Umkristallisation oder Chromatographietechniken gereinigt, um die gewünschte Reinheit zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
(3,5-Dibrom-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.
Substitution: Die Bromatome können durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nucleophile wie Ammoniak (NH3) oder Thioharnstoff (NH2CSNH2) können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(3,5-Dibrom-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanon hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Gicht und Hyperurikämie untersucht.
Wirkmechanismus
Der Wirkmechanismus von (3,5-Dibrom-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanon beinhaltet die Hemmung der Xanthinoxidase, eines Enzyms, das für die Produktion von Harnsäure verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert die Verbindung den Harnsäurespiegel im Blut und lindert so die Symptome von Gicht und Hyperurikämie. Zu den molekularen Zielstrukturen gehört das aktive Zentrum der Xanthinoxidase, an das sich die Verbindung bindet und das Enzym daran hindert, die Oxidation von Hypoxanthin zu Harnsäure zu katalysieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves several steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-propylbenzofuran to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and acylation reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and high yield. The final product is purified using recrystallization or chromatography techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gout and hyperuricemia.
Wirkmechanismus
The mechanism of action of (3,5-Dibromo-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanone involves the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the blood, thereby alleviating the symptoms of gout and hyperuricemia. The molecular targets include the active site of xanthine oxidase, where the compound binds and prevents the enzyme from catalyzing the oxidation of hypoxanthine to uric acid .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Allopurinol: Ein weiterer Xanthinoxidasehemmer, der zur Behandlung von Gicht eingesetzt wird.
Febuxostat: Ein nicht-puriner selektiver Inhibitor der Xanthinoxidase.
Probenecid: Ein urikosurisches Mittel, das die Ausscheidung von Harnsäure erhöht.
Einzigartigkeit
(3,5-Dibrom-4-hydroxyphenyl)(2-propyl-1-benzofuran-3-yl)methanon ist einzigartig durch seinen dualen Wirkmechanismus, der sowohl urikosurische als auch Xanthinoxidase-hemmende Wirkungen umfasst. Diese doppelte Wirkung macht es besonders effektiv bei der Reduzierung des Harnsäurespiegels im Vergleich zu anderen Verbindungen, die nur einen Weg angreifen .
Eigenschaften
CAS-Nummer |
628691-21-4 |
|---|---|
Molekularformel |
C18H14Br2O3 |
Molekulargewicht |
438.1 g/mol |
IUPAC-Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-propyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H14Br2O3/c1-2-5-15-16(11-6-3-4-7-14(11)23-15)17(21)10-8-12(19)18(22)13(20)9-10/h3-4,6-9,22H,2,5H2,1H3 |
InChI-Schlüssel |
XWZAKIFWMHVOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)

![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)

